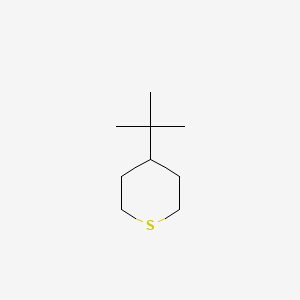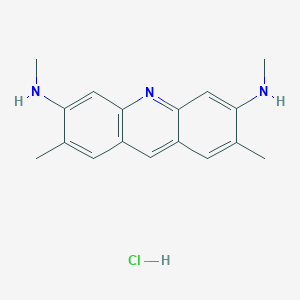
(3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a naphthyl group attached to a benzofuran core through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one typically involves the condensation of 2-hydroxybenzaldehyde with 2-naphthaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogenation using halogens (Cl2, Br2), nitration using nitric acid and sulfuric acid, alkylation using alkyl halides and a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro derivatives, alkylated derivatives.
Applications De Recherche Scientifique
(3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mécanisme D'action
The mechanism of action of (3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its ability to interact with cellular membranes and proteins can contribute to its antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2-(naphthalen-2-ylmethylidene)benzofuran-3-one
- 2-(naphthalen-2-ylmethylidene)-1H-indene-3-one
- (E)-3-(naphthalen-2-ylmethylidene)-2H-chromen-2-one
Uniqueness
(3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
1092-33-7 |
|---|---|
Formule moléculaire |
C19H12O2 |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
(3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one |
InChI |
InChI=1S/C19H12O2/c20-19-17(16-7-3-4-8-18(16)21-19)12-13-9-10-14-5-1-2-6-15(14)11-13/h1-12H/b17-12- |
Clé InChI |
DSPBSKNTHSXSMG-ATVHPVEESA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)/C=C\3/C4=CC=CC=C4OC3=O |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C=C3C4=CC=CC=C4OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)

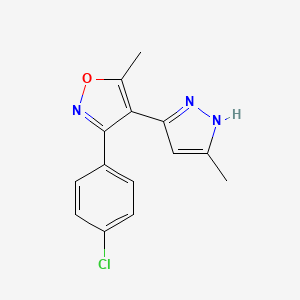
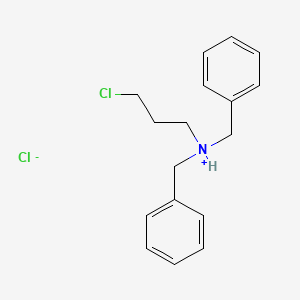
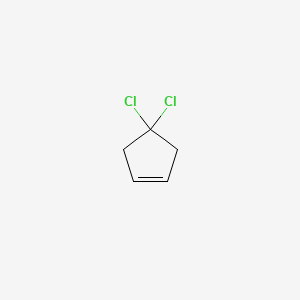
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)

![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)


